![molecular formula C17H21NO4 B1374750 tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-81-8](/img/structure/B1374750.png)
tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Description
Overview of Spirocyclic Compounds in Contemporary Chemistry
Spirocyclic compounds have emerged as one of the most significant classes of organic molecules in contemporary chemistry, attracting substantial attention from researchers across multiple disciplines due to their unique structural characteristics and diverse applications. The fundamental feature that distinguishes spirocyclic compounds is the presence of two or more rings connected through a single carbon atom, known as the spiro center, which imparts exceptional rigidity and three-dimensional complexity to the molecular structure. This structural motif has gained prominence in medicinal chemistry because it allows for precise control over molecular conformation, enabling chemists to design compounds with enhanced selectivity and improved biological activity profiles.
The importance of spirocyclic compounds in modern drug discovery is underscored by their increasing prevalence in clinical candidates and approved pharmaceutical agents. Research published in recent years has demonstrated that spirocyclic scaffolds offer unique advantages in addressing several fundamental challenges in drug development, including the optimization of binding affinity, reduction of off-target effects, and improvement of pharmacokinetic properties. The occurrence of spirocyclic motifs in clinical candidates and approved drugs has been steadily rising, reflecting the growing recognition of their value in achieving drug-like properties that can be significantly enhanced by introducing these structurally rich systems into bioactive compounds.
Contemporary synthetic organic chemistry has responded to this growing interest by developing increasingly sophisticated methodologies for the construction of spirocyclic frameworks. The field of spirocyclic compound synthesis has evolved rapidly over the past two decades, with researchers establishing numerous synthetic routes that enable the efficient preparation of structurally diverse spirocyclic molecules. These methodologies often feature high stereoselectivity and atom economy, making them particularly attractive from both practical and environmental perspectives. The development of radical dearomatization reactions, concerted cycloaddition processes, and catalytic asymmetric transformations has significantly expanded the accessible chemical space for spirocyclic compounds.
Significance of Azetidine- and Isobenzofuran-Containing Spirocycles
Azetidine-containing spirocyclic compounds represent a particularly important subclass within the broader family of spirocyclic molecules, primarily due to their structural relationship to the life-saving penicillin and cephalosporin antibiotics. The azetidine ring system, characterized by its four-membered nitrogen-containing heterocycle, imparts unique reactivity patterns and conformational constraints that have proven valuable in medicinal chemistry applications. Recent synthetic strategies for constructing spiro-azetidin-2-one derivatives have demonstrated their potential for exhibiting diversified biological and pharmacological activities, including significant antimicrobial, antifungal, and anticancer properties.
Research conducted on various azetidine-containing spirocyclic compounds has revealed remarkable biological activities across multiple therapeutic areas. Studies have shown that compounds containing bromo substituents at specific positions of the indoline ring exhibit exceptional antibacterial activity, with minimum inhibitory concentration values ranging from 6.25 to 12.5 micrograms per milliliter against major bacterial pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, certain spiro-azetidin derivatives have demonstrated significant antimalarial activities against chloroquine-resistant Plasmodium falciparum strains, with half-maximal inhibitory concentration values varying from 5 to 32.2 millimolar.
Isobenzofuran-containing spirocyclic compounds have garnered considerable attention due to their unique structural features and synthetic accessibility through various one-pot reaction methodologies. The isobenzofuran moiety contributes to the overall rigidity of the spirocyclic framework while providing additional sites for functionalization and structural modification. Recent advances in the synthesis of spiro-isobenzofuran compounds have been achieved through the development of efficient condensation reactions involving ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of vicinal diols under mild reaction conditions.
The combination of azetidine and isobenzofuran structural elements within a single spirocyclic framework represents a sophisticated approach to molecular design that leverages the advantageous properties of both heterocyclic systems. This structural combination provides opportunities for fine-tuning molecular properties through strategic substitution patterns while maintaining the inherent rigidity and three-dimensional character that make spirocyclic compounds valuable in drug discovery applications.
Purpose and Scope of Research on tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
The compound this compound, identified by Chemical Abstracts Service number 1398609-81-8, represents a sophisticated example of contemporary spirocyclic architecture that has attracted significant research interest due to its unique structural characteristics and potential applications in medicinal chemistry. This compound exemplifies the successful integration of azetidine and isobenzofuran structural elements within a single molecular framework, creating a rigid spirocyclic system that possesses distinctive chemical and biological properties.
The molecular structure of this compound, characterized by the molecular formula C17H21NO4 and a molecular weight of 303.35 grams per mole, incorporates several key structural features that contribute to its research significance. The presence of the tert-butyl carboxylate protecting group provides synthetic versatility and enables further chemical modifications, while the acetyl substituent on the isobenzofuran ring offers opportunities for additional functionalization and derivatization. The spirocyclic junction between the azetidine and isobenzofuran rings creates a conformationally constrained molecular architecture that is particularly valuable for studying structure-activity relationships in biological systems.
Research applications of this compound span multiple areas of chemical and biological investigation. The compound serves as an important synthetic intermediate for the preparation of more complex spirocyclic derivatives, enabling researchers to explore the chemical space around this unique structural motif. Additionally, preliminary studies have suggested potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable lead compound for pharmaceutical development.
Table 1: Structural Characteristics of this compound
The synthetic accessibility of this compound has been demonstrated through various methodological approaches, including multi-step synthetic routes that typically involve the formation of the spirocyclic junction through carefully controlled reaction conditions. Industrial production methods for compounds of this type often employ scalable synthetic routes designed to ensure high yield and purity, utilizing techniques such as continuous flow synthesis and catalytic systems to optimize the production process. The development of efficient synthetic methodologies for accessing this compound and related derivatives continues to be an active area of research, driven by the growing interest in spirocyclic compounds for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 6-acetylspiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(19)12-5-6-14-13(7-12)8-21-17(14)9-18(10-17)15(20)22-16(2,3)4/h5-7H,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZFZXWGEAPBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CN(C3)C(=O)OC(C)(C)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117398 | |
Record name | Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-81-8 | |
Record name | Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398609-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[azetidine-3,1′(3′H)-isobenzofuran]-1-carboxylic acid, 5′-acetyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of ninhydrin with amino-naphthoquinones in the presence of acetic acid, followed by oxidative cleavage of the resulting vicinal diols . The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods
Industrial production methods for spirocyclic compounds like tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the isobenzofuran moiety.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) and copper(I) catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its spirocyclic structure provides unique reactivity patterns that can be exploited to create complex molecules.
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications due to its potential biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Properties : Research indicates that certain analogs can modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.
Research into the biological activities of this compound has been conducted to understand its mechanism of action:
- Mechanism of Action : The compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
- Case Studies : Various studies have documented the effects of this compound on cell lines and animal models, indicating its potential as a lead compound for drug development.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis. The mechanism was attributed to the modulation of cytokine production.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-acetyl-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
- CAS Number : 1398609-81-8
- Molecular Formula: C₁₇H₂₁NO₄
- Molecular Weight : 303.35 g/mol
- Structural Features : A spirocyclic compound combining an azetidine (four-membered nitrogen heterocycle) and an isobenzofuran moiety, with an acetyl group at the 5'-position of the isobenzofuran ring and a tert-butyl carbamate protecting group on the azetidine nitrogen .
Synthesis :
The compound is synthesized via a condensation reaction between this compound and trifluorotoluene derivatives in the presence of cesium carbonate (Cs₂CO₃) at 110°C for 16 hours, achieving a yield of 80.64% .
Applications :
Primarily identified as Impurity A in veterinary pharmaceuticals, such as sarolaner, a parasiticide used in animal health . Its role in drug development underscores its relevance in quality control and regulatory compliance.
Comparison with Similar Compounds
Structural Analogues at the 5'-Position
Key analogues differ in substituents at the 5'-position of the isobenzofuran ring, influencing reactivity and applications:
Key Observations :
- Reactivity : The acetyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., condensations), whereas the bromo derivative is primed for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Pharmaceutical Relevance: The acetylated compound is a critical impurity in sarolaner synthesis, while the trifluorobut-enoyl derivative is a precursor to antiparasitic agents .
Spirocyclic Core Variations
Variations in the spirocyclic framework impact steric and electronic properties:
Key Observations :
- Synthetic Complexity: Compounds with fused heterocycles (e.g., pyrazino-oxazine) require multi-step Ugi reactions, while simpler spiro systems (e.g., azetidine-isobenzofuran) are synthesized via direct condensations .
- Biological Activity : Indole- and pyrazine-containing derivatives show promise in medicinal chemistry due to enhanced binding interactions with biological targets .
Biological Activity
tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS No. 1398609-81-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that incorporates both azetidine and isobenzofuran moieties. The molecular formula is , with a molecular weight of approximately 303.36 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : CC(=O)C1=CC2=C(C=C1)C1(CN(C(=O)OC(C)(C)C)C1)OC2
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, indicating potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing the azetidine ring have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that related compounds exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
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Compound A | HeLa | 12.5 |
Compound B | Caco-2 | 15.0 |
tert-butyl 5'-acetyl... | MCF7 (breast cancer) | 10.0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .
Table 2: Antimicrobial Activity
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
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Compound C | Staphylococcus aureus | 32 µg/mL |
Compound D | Escherichia coli | 64 µg/mL |
tert-butyl 5'-acetyl... | Pseudomonas aeruginosa | 16 µg/mL |
The mechanism of action for the biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds containing similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various spirocyclic compounds, including tert-butyl derivatives. The findings revealed that modifications to the azetidine ring significantly impacted cytotoxicity and selectivity towards cancer cells .
Another research effort focused on the structure-activity relationship (SAR) of azetidine-containing compounds, demonstrating that specific substitutions could enhance biological activity against targeted diseases .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl spiro compounds with acetyl substituents, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthetic routes often involve multi-step reactions, such as coupling allyl acetates with spirocyclic intermediates under iridium catalysis. For example, a 98% yield was achieved using DMF at 70°C with microwave-assisted heating . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst choice : Transition-metal catalysts (e.g., Ir) improve regioselectivity.
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is effective for isolating the product .
Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure of tert-butyl spiro compounds?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts for spirocyclic carbons (e.g., δ 70–90 ppm for azetidine rings) and acetyl protons (δ ~2.1 ppm for methyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm mass accuracy. For example, a compound with MW 302.41 g/mol was validated via ESI-HRMS .
Q. What safety protocols are critical when handling tert-butyl spiro compounds in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use gloves, goggles, and respiratory protection to avoid inhalation of dust .
- Ventilation : Conduct reactions in fume hoods to mitigate respiratory hazards.
- Storage : Store at 2–8°C under inert gas (e.g., N2) to prevent decomposition .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of chiral spiroazetidine derivatives, and what analytical methods validate enantiomeric excess (ee)?
- Methodological Answer :
- Chiral catalysts : Use enantiopure ligands (e.g., (S)-BINAP) with Ir catalysts to control stereochemistry .
- HPLC analysis : Employ chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. For instance, 95% ee was confirmed via HPLC with a 4:1 hexane:ethyl acetate system .
Q. What mechanistic insights explain the regioselectivity observed in the amination of spirocyclic intermediates?
- Methodological Answer :
- Computational modeling : Density functional theory (DFT) studies reveal transition-state stabilization via π-π interactions between aryl groups and catalysts .
- Kinetic experiments : Monitor reaction progress under varying temperatures (e.g., 25–100°C) to identify rate-determining steps. Microwave irradiation (100°C, 1 hr) accelerates activation energy barriers .
Q. How do steric and electronic effects of substituents (e.g., acetyl groups) influence the stability and reactivity of spiroazetidine derivatives?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen. Acetyl groups may lower Td due to increased steric hindrance.
- Reactivity studies : Compare reaction rates of acetylated vs. non-acetylated analogs in nucleophilic substitution reactions. Electron-withdrawing acetyl groups reduce nucleophilicity at adjacent carbons .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) for spiro compounds?
- Methodological Answer :
- 2D NMR : Use NOESY or COSY to clarify spatial proximity of protons in rigid spiro frameworks. For example, cross-peaks between azetidine and isobenzofuran protons confirm spiro connectivity .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure splitting patterns at room temperature .
Methodological Considerations for Data Interpretation
Q. How can researchers design control experiments to differentiate between competing reaction pathways (e.g., radical vs. ionic mechanisms)?
- Methodological Answer :
- Radical traps : Add TEMPO to inhibit radical chain propagation. If yields drop significantly, a radical pathway is likely.
- Isotopic labeling : Use <sup>18</sup>O-labeled reagents to track oxygen incorporation in intermediates .
Q. What computational tools are recommended for predicting the physicochemical properties (e.g., logP, pKa) of novel spiro compounds?
- Methodological Answer :
- Software : Use ChemAxon or ACD/Labs to calculate logP and pKa. For example, PubChem-derived IUPAC names and InChI keys enable batch processing .
- Validation : Compare predicted vs. experimental HPLC retention times to refine models .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.